molecular formula C15H13N3OS B12690685 Acetic acid, (9-acridinylthio)-, hydrazide CAS No. 129885-01-4

Acetic acid, (9-acridinylthio)-, hydrazide

Cat. No.: B12690685
CAS No.: 129885-01-4
M. Wt: 283.4 g/mol
InChI Key: SZIFEWAZAJDYNH-UHFFFAOYSA-N
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Description

Acetic acid, (9-acridinylthio)-, hydrazide is a chemical compound with the molecular formula C15H13N3OS It is characterized by the presence of an acridine moiety, a thioether linkage, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (9-acridinylthio)-, hydrazide typically involves the reaction of 9-acridinylthioacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (9-acridinylthio)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazides and derivatives.

Scientific Research Applications

Acetic acid, (9-acridinylthio)-, hydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (9-acridinylthio)-, hydrazide involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (9-anthracenylthio)-, hydrazide
  • Acetic acid, (9-phenanthrylthio)-, hydrazide
  • Acetic acid, (9-benzothiazolylthio)-, hydrazide

Uniqueness

Acetic acid, (9-acridinylthio)-, hydrazide is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This distinguishes it from similar compounds that may have different aromatic systems, leading to variations in their chemical and biological properties.

Properties

CAS No.

129885-01-4

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-acridin-9-ylsulfanylacetohydrazide

InChI

InChI=1S/C15H13N3OS/c16-18-14(19)9-20-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9,16H2,(H,18,19)

InChI Key

SZIFEWAZAJDYNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC(=O)NN

Origin of Product

United States

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